molecular formula C15H19N3O2 B2353829 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea CAS No. 1396806-07-7

1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea

Cat. No.: B2353829
CAS No.: 1396806-07-7
M. Wt: 273.336
InChI Key: UGGMOMYTFPWTDK-UHFFFAOYSA-N
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Description

1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea: is an organic compound that features a morpholine ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-morpholinobut-2-yne with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or phenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea is used as a building block in organic synthesis

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. Researchers are investigating its efficacy as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

    1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione: This compound shares a similar morpholine and but-2-yn-1-yl structure but differs in the presence of a dihydropyrazine-dione moiety.

    1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione: Another similar compound with a different core structure but similar functional groups.

Uniqueness: 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea is unique due to the presence of both a morpholine ring and a phenylurea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-morpholin-4-ylbut-2-ynyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-15(17-14-6-2-1-3-7-14)16-8-4-5-9-18-10-12-20-13-11-18/h1-3,6-7H,8-13H2,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGMOMYTFPWTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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